An In-depth Technical Guide to 2-Ethoxy-4-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Ethoxy-4-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs and a vast array of biologically active compounds.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, and the potential for functionalization at multiple positions make it a privileged structure in drug design.[3][4] 2-Ethoxy-4-iodopyridine (CAS Number: 1363437-55-1) is a strategically designed building block that combines the features of an alkoxy-substituted pyridine with a reactive iodine handle, offering a versatile platform for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of 2-Ethoxy-4-iodopyridine, including its synthesis, physicochemical properties, predicted spectroscopic data, reactivity, and potential applications in the field of drug discovery. The information presented herein is synthesized from established chemical principles and data from analogous compounds to provide a robust resource for researchers.
Physicochemical Properties of 2-Ethoxy-4-iodopyridine
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. While experimental data for 2-Ethoxy-4-iodopyridine is not extensively published, we can infer its key properties based on its constituent parts: a pyridine ring, an ethoxy group, and an iodine atom.
| Property | Predicted Value/Information | Rationale and Comparative Insights |
| CAS Number | 1363437-55-1 | Unique numerical identifier assigned by the Chemical Abstracts Service. |
| Molecular Formula | C₇H₈INO | Derived from its chemical structure. |
| Molecular Weight | 249.05 g/mol | Calculated from the atomic weights of its constituent elements.[5] |
| Appearance | Likely a solid at room temperature | 4-Iodopyridine is a solid, and the addition of the ethoxy group may or may not lower the melting point sufficiently to be a liquid. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF). | The pyridine nitrogen and ethoxy group can engage in hydrogen bonding, but the overall molecule is largely nonpolar. Pyridine itself is miscible with water.[6] |
| pKa | The pyridine nitrogen is expected to be a weak base. | The electron-donating ethoxy group at the 2-position would slightly increase the basicity of the pyridine nitrogen compared to pyridine itself. However, the electron-withdrawing iodine at the 4-position would counteract this effect. |
Synthesis of 2-Ethoxy-4-iodopyridine: A Plausible Synthetic Pathway
A likely synthetic route to 2-Ethoxy-4-iodopyridine can be devised based on established methods for the preparation of substituted pyridines.[7] A multi-step synthesis starting from a readily available pyridine derivative is a common strategy.
Caption: A plausible synthetic pathway for 2-Ethoxy-4-iodopyridine.
Step-by-Step Methodology:
-
N-Oxidation of 2-Chloropyridine: 2-Chloropyridine is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) to yield 2-chloropyridine N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution.
-
Nitration and Etherification: The resulting N-oxide undergoes nitration at the 4-position using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution. Subsequent reaction with sodium ethoxide (NaOEt) displaces the chlorine atom at the 2-position to afford 2-ethoxy-4-nitropyridine N-oxide.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent like iron powder in acetic acid or catalytic hydrogenation. This yields 2-ethoxy-4-aminopyridine.
-
Sandmeyer Reaction: The final step involves the conversion of the amino group to an iodo group via a Sandmeyer reaction. The aminopyridine is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) to form a diazonium salt, which is then reacted with potassium iodide to furnish the target compound, 2-Ethoxy-4-iodopyridine.[8]
Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group (ethoxy). - Three aromatic protons on the pyridine ring, likely appearing as a doublet, a singlet (or a narrow doublet), and a doublet. The chemical shifts will be influenced by the anisotropic effects of the pyridine ring and the electronic effects of the substituents. |
| ¹³C NMR | - Two signals in the aliphatic region for the ethyl group. - Five distinct signals in the aromatic region for the pyridine ring carbons. The carbon bearing the iodine atom will likely appear at a lower field (higher ppm) compared to the other carbons. |
| IR Spectroscopy | - C-H stretching vibrations for the aromatic and aliphatic protons. - C=C and C=N stretching vibrations characteristic of the pyridine ring. - C-O stretching for the ethoxy group. - C-I stretching vibration at a lower frequency. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 249.05. - Characteristic fragmentation patterns, including the loss of the ethoxy group and the iodine atom. |
Reactivity and Synthetic Utility
The synthetic utility of 2-Ethoxy-4-iodopyridine lies in the reactivity of its iodo-substituent, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds in these transformations.
Caption: Key cross-coupling reactions of 2-Ethoxy-4-iodopyridine.
Suzuki-Miyaura Coupling:
This reaction is a powerful method for the formation of carbon-carbon bonds. 2-Ethoxy-4-iodopyridine can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 2-ethoxy-4-arylpyridines.[12][13]
Experimental Protocol (General):
-
To a reaction vessel, add 2-Ethoxy-4-iodopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between 2-Ethoxy-4-iodopyridine and a terminal alkyne.[14][15][16] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Experimental Protocol (General):
-
To a Schlenk flask under an inert atmosphere, add 2-Ethoxy-4-iodopyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).
-
The terminal alkyne (1.1-1.5 equiv) is added, and the reaction is stirred at room temperature or with gentle heating until completion.
-
Work-up and purification are performed similarly to the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination:
This reaction allows for the formation of a carbon-nitrogen bond, providing access to a variety of substituted aminopyridines.[17][18][19] 2-Ethoxy-4-iodopyridine can be reacted with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2-Ethoxy-4-iodopyridine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv).
-
A dry, degassed solvent (e.g., toluene or dioxane) is added.
-
The reaction is heated (typically 80-120 °C) with stirring until the reaction is complete.
-
After cooling, the reaction mixture is quenched, extracted, and the product is purified by chromatography.
Applications in Drug Discovery
Substituted pyridines are integral to the development of new therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[3][20] The 2-ethoxy-4-substituted pyridine motif, accessible from 2-Ethoxy-4-iodopyridine, can serve as a core scaffold for the generation of libraries of compounds for high-throughput screening and lead optimization.
The ability to introduce diverse functionality at the 4-position through robust cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of a given pharmacophore. The ethoxy group at the 2-position can influence the molecule's metabolic stability and lipophilicity, which are critical parameters in drug design.[21]
Conclusion
2-Ethoxy-4-iodopyridine is a valuable and versatile building block for organic synthesis and medicinal chemistry. While specific data on this compound is limited, a comprehensive understanding of its properties, synthesis, and reactivity can be established through the analysis of analogous structures and fundamental chemical principles. Its strategic design, featuring a reactive iodine handle, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the efficient construction of complex, substituted pyridine derivatives with significant potential in drug discovery and development.
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